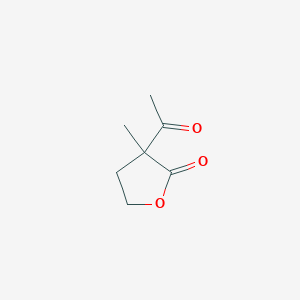

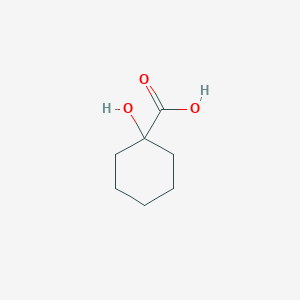

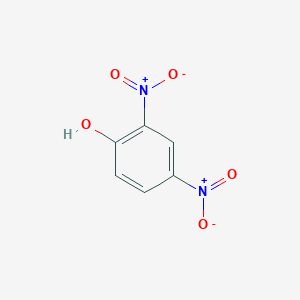

![molecular formula C14H18Cl2N2O2 B072958 n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide CAS No. 1462-81-3](/img/structure/B72958.png)

n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide, also known as CB 1954, is a prodrug that is used in cancer research. It was first synthesized in the 1960s and has since been found to have potent anti-tumor activity.

Applications De Recherche Scientifique

N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is mainly used in cancer research as a prodrug that is activated by the enzyme nitroreductase. This enzyme is overexpressed in many types of cancer cells, making n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 a promising candidate for targeted cancer therapy. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a prodrug that is activated by the enzyme nitroreductase. Once activated, it undergoes a reduction reaction that generates a highly reactive species called 4-hydroxylamine. This reactive species can then react with DNA and cause damage to the cancer cells. The mechanism of action of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is therefore based on DNA damage and cell death.

Effets Biochimiques Et Physiologiques

N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in clinical trials for the treatment of various types of cancer, including bladder cancer, breast cancer, and melanoma. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been found to have a low toxicity profile, making it a promising candidate for targeted cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is its specificity for cancer cells that overexpress nitroreductase. This makes it a promising candidate for targeted cancer therapy. However, n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has some limitations for lab experiments. It requires the use of genetically modified cells that overexpress nitroreductase, which can be difficult to obtain. Additionally, the activation of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 by nitroreductase can be affected by factors such as oxygen concentration and pH, which can complicate the interpretation of experimental results.

Orientations Futures

N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a promising candidate for targeted cancer therapy, and there are several future directions that can be pursued in its development. One direction is the optimization of the prodrug design to increase its specificity for cancer cells and improve its pharmacokinetics. Another direction is the development of new nitroreductase enzymes that can activate n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 more efficiently. Additionally, the combination of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 with other cancer therapies, such as radiation or chemotherapy, may enhance its anti-tumor activity. Finally, the use of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 in combination with imaging techniques, such as positron emission tomography (PET), may allow for the non-invasive monitoring of its activation in vivo.

Méthodes De Synthèse

The synthesis of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 involves the reaction of 4-nitrobenzoyl chloride with 1,2-bis(chloroethyl)amine in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to yield n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954. The overall yield of the synthesis is approximately 40%.

Propriétés

Numéro CAS |

1462-81-3 |

|---|---|

Nom du produit |

n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide |

Formule moléculaire |

C14H18Cl2N2O2 |

Poids moléculaire |

317.2 g/mol |

Nom IUPAC |

N-[1-[bis(2-chloroethyl)amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C14H18Cl2N2O2/c1-11(14(20)18(9-7-15)10-8-16)17-13(19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19) |

Clé InChI |

SYSUOTWGWDZLMD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |

SMILES canonique |

CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |

Autres numéros CAS |

1462-81-3 |

Synonymes |

N-[1-[bis(2-chloroethyl)carbamoyl]ethyl]benzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

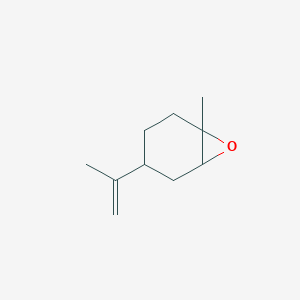

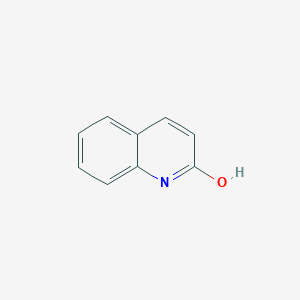

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)